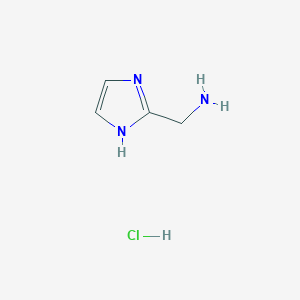

(1H-Imidazol-2-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

1H-imidazol-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.ClH/c5-3-4-6-1-2-7-4;/h1-2H,3,5H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKSLJGZOIDXTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377800 | |

| Record name | 1-(1H-Imidazol-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138799-95-8 | |

| Record name | 1-(1H-Imidazol-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (1H-Imidazol-2-yl)methanamine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(1H-Imidazol-2-yl)methanamine hydrochloride , a key heterocyclic building block, holds significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its structural resemblance to histamine, a crucial biogenic amine, positions it as a valuable scaffold for the design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and diverse applications, offering a technical resource for researchers engaged in drug discovery and development.

Physicochemical Properties: A Foundation for Application

Understanding the fundamental physicochemical properties of this compound is paramount for its effective use in research and development. These properties dictate its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 138799-95-8 | [1] |

| Molecular Formula | C₄H₈ClN₃ | [1] |

| Molecular Weight | 133.58 g/mol | [1] |

| Melting Point | 234-241 °C (for the dihydrochloride salt) | [2] |

| Boiling Point (Free Base, Predicted) | 341.4 °C at 760 mmHg | [3] |

| Density (Free Base, Predicted) | 1.199 g/cm³ | [3] |

| pKa (Free Base, Predicted) | 13.86 ± 0.10 | [3] |

| Flash Point (Free Base, Predicted) | 187 °C | [3] |

| Storage | Inert atmosphere, Room Temperature | [1] |

Note: Some data is for the free base or the dihydrochloride salt and should be considered as an approximation for the monohydrochloride.

The imidazole ring, an aromatic heterocycle, is amphoteric, meaning it can act as both an acid and a base. The pKa of the imidazole ring nitrogen is approximately 7, while the other nitrogen has a pKa of about 14.9. This dual nature allows it to participate in a variety of chemical reactions, acting as a nucleophile or being susceptible to electrophilic attack.[4]

Synthesis and Purification: Accessing the Building Block

While a definitive, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and commonly employed synthetic strategy involves the N-alkylation of a suitable imidazole precursor. A general workflow is outlined below.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Imidazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in nature—forming the core of the essential amino acid histidine, the hormone histamine, and components of nucleic acids—underscores its fundamental biological importance.[3][4] In the realm of synthetic pharmaceuticals, the imidazole scaffold is a "privileged structure," appearing in a vast array of drugs with diverse therapeutic applications, including antifungal agents (clotrimazole), anticancer therapies, and antihypertensive medications.[4][5]

The remarkable versatility of imidazole stems from its unique physicochemical properties.[6] It possesses a delicate balance of features: it is a stable, water-soluble, aromatic system capable of extensive hydrogen bonding and coordination with metal ions.[6] Crucially, its ability to act as both a weak acid and a weak base near physiological pH allows it to participate in critical proton-transfer reactions, making it a common player in enzyme active sites.[7][8]

This guide, designed for researchers and drug development professionals, provides an in-depth exploration of the core physicochemical properties of imidazole-based compounds. Moving beyond a simple recitation of data, we will delve into the causality behind these properties, provide validated experimental protocols for their determination, and discuss their profound implications for drug design, ADME profiling, and overall therapeutic efficacy.

Core Physicochemical Properties: The Foundation of Biological Activity

Understanding the fundamental physicochemical characteristics of the imidazole ring is paramount to predicting and modulating the behavior of imidazole-based drug candidates.

Acidity, Basicity, and the Critical Role of pKa

Imidazole is amphoteric, meaning it can function as both an acid and a base.[3]

-

As a base: The lone pair of electrons on the sp²-hybridized nitrogen (N-3) can accept a proton. The resulting imidazolium cation has a pKa of approximately 6.95-7.1.[3][7] This is a critical value in drug design. Because it is close to physiological pH (~7.4), a significant population of imidazole-containing molecules will exist in both protonated (cationic) and neutral forms in vivo.[9][10] This equilibrium influences a drug's solubility, its ability to cross lipid membranes, and its interactions with biological targets.[10]

-

As an acid: The proton on the pyrrole-like nitrogen (N-1) can be abstracted, though this requires a strong base. The pKa for this deprotonation is around 14.5, making imidazole a very weak acid, slightly more acidic than alcohols.[3]

The pKa of an imidazole derivative dictates its ionization state at a given pH, which is a crucial determinant of its pharmacokinetic profile, including absorption and distribution.[10]

Tautomerism: A Dynamic Equilibrium

The imidazole ring exists as two equivalent tautomeric forms, as the N-H proton can reside on either nitrogen atom.[7][11] This dynamic equilibrium is fundamental to its function, particularly in receptor binding. The ability to switch between tautomers allows the ring to orient its hydrogen bond donor (N-H) and acceptor (N) sites to achieve optimal interactions with a biological target.[12] The specific substitution pattern on the ring can influence the energetic preference for one tautomer over the other, a factor that can be exploited in rational drug design to fine-tune binding affinity.[12]

Lipophilicity: The Key to Membrane Permeability

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical factor governing a drug's absorption, distribution, and ability to cross biological membranes.[13] It is typically expressed as a partition coefficient (LogP) or a distribution coefficient (LogD).[14]

-

LogP is the logarithm of the partition coefficient of the neutral form of a molecule between n-octanol and water.[14] For the parent imidazole, the LogP is approximately -0.08, indicating its hydrophilic nature.[9]

-

LogD is the logarithm of the distribution coefficient, which accounts for all forms of the molecule (neutral and ionized) at a specific pH.[15] For an ionizable compound like imidazole, LogD is a more physiologically relevant descriptor than LogP.[14] As the pH of the environment approaches the pKa of the imidazole, the proportion of the charged, more water-soluble form increases, leading to a lower LogD value.

Modulating the lipophilicity of imidazole-based drug candidates by adding or modifying substituents is a primary strategy for optimizing their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Solubility: A Prerequisite for Efficacy

A drug must possess adequate aqueous solubility to be absorbed and distributed throughout the body.[6] The parent imidazole is highly soluble in water (633 g/L) and other polar solvents, a property attributed to its high polarity (dipole moment of 3.61 D) and its ability to form strong hydrogen bonds with water molecules.[3][7]

The solubility of imidazole derivatives, however, can vary dramatically depending on the nature of their substituents. Highly lipophilic side chains can significantly decrease aqueous solubility, posing a major challenge in drug development. Strategies to overcome this often involve the introduction of polar functional groups or the formation of salts.[11]

Hydrogen Bonding and Aromaticity

The imidazole ring is a versatile hydrogen-bonding scaffold. The N-H group acts as a hydrogen bond donor, while the unprotonated sp² nitrogen serves as a hydrogen bond acceptor. This dual capability is fundamental to its role in molecular recognition, enabling precise interactions with amino acid residues in enzyme active sites and receptors.[16]

Furthermore, the ring is aromatic, possessing a stable, planar structure with 6 π-electrons.[7] This aromaticity contributes to the molecule's overall stability and allows for π-π stacking interactions with other aromatic systems, such as the side chains of phenylalanine, tyrosine, or tryptophan in proteins.

Experimental Determination of Physicochemical Properties

Accurate measurement of these core properties is a non-negotiable aspect of drug discovery and development. The following section outlines validated, step-by-step protocols for key determinations.

Determination of pKa by Potentiometric Titration

Causality: Potentiometric titration directly measures the change in pH of a solution as a titrant of known concentration is added.[17] The inflection point of the resulting titration curve corresponds to the point where the concentrations of the acidic and conjugate basic forms are equal, which, according to the Henderson-Hasselbalch equation, is the pKa.[18] This method is considered a gold standard for its accuracy and reproducibility.[17]

Protocol:

-

Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

-

Prepare a solution of the imidazole compound in deionized, CO₂-free water at a known concentration (e.g., 0.01 M).

-

Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

-

Titration (for basic pKa):

-

Place a known volume of the compound solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

-

Determine the equivalence point, which is the point of steepest slope on the curve (the inflection point). This can be found by calculating the first derivative of the curve (ΔpH/ΔV).

-

The pH at the half-equivalence point (half the volume of titrant needed to reach the equivalence point) is equal to the pKa of the conjugate acid.

-

Self-Validation: The protocol is self-validating through the calibration of the pH meter with multiple standard buffers, the use of standardized titrants, and the clear inflection point on the titration curve. The sharpness of the inflection point provides confidence in the accuracy of the determined equivalence point.

Diagram: Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Determination of LogP by the Shake-Flask Method (OECD 107)

Causality: The shake-flask method is the most traditional and direct method for LogP determination.[19] It relies on the principle of partitioning a compound between two immiscible liquid phases, n-octanol and water, and then measuring the compound's concentration in each phase at equilibrium.[20] The ratio of these concentrations gives the partition coefficient.

Protocol:

-

Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate overnight. This is crucial to prevent volume changes during the experiment.

-

Prepare a stock solution of the imidazole compound in the phase in which it is more soluble. The concentration should be low enough to avoid self-association but high enough for accurate quantification.

-

-

Partitioning:

-

In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine precise volumes of the pre-saturated n-octanol and pre-saturated water (e.g., 10 mL of each).

-

Add a small, known amount of the compound stock solution.

-

Shake the vessel vigorously for a set period (e.g., 5-10 minutes) at a constant temperature (typically 25 °C).

-

Allow the phases to separate completely. Centrifugation is highly recommended to ensure clear separation and avoid emulsions.

-

-

Analysis:

-

Carefully withdraw a sample from each phase, avoiding any contamination from the other phase.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). A calibration curve for the compound in each phase is required.

-

-

Calculation:

-

Calculate the partition coefficient, P = [Concentration in Octanol] / [Concentration in Water].

-

Calculate LogP = log₁₀(P).

-

Self-Validation: The protocol's integrity is maintained by using pre-saturated solvents, performing the experiment at a constant temperature, and ensuring complete phase separation via centrifugation. The use of a validated analytical method with proper calibration curves for quantification in both phases is essential. For robust data, the experiment should be repeated with varying solute concentrations and phase volume ratios.[21]

Diagram: Shake-Flask Method for LogP Determination

Caption: Experimental workflow for LogP determination via the shake-flask method.

Structure-Property Relationships (SPR) and Implications for Drug Development

The true power of understanding these physicochemical properties lies in applying them to modulate molecular behavior. The substitution pattern on the imidazole ring profoundly influences its properties.[22]

-

Electron-withdrawing groups (e.g., -NO₂, -CF₃) attached to the ring will decrease the basicity of the N-3 nitrogen (lower pKa) by pulling electron density away from it. This also makes the N-1 proton more acidic.

-

Electron-donating groups (e.g., -CH₃, -NH₂) will increase the basicity (higher pKa) by pushing electron density into the ring.

-

Lipophilic substituents will increase the overall LogP/LogD of the molecule, enhancing its ability to partition into lipid membranes but potentially decreasing its aqueous solubility.

-

Polar or ionizable substituents will decrease LogP/LogD and increase aqueous solubility.

This interplay is central to the ADME profile of a drug:

-

Absorption: For oral drugs, the pKa and LogD determine the degree of ionization in the gastrointestinal tract, which varies in pH from the acidic stomach to the more neutral intestine. A drug must have sufficient lipophilicity to pass through the gut wall, but also sufficient solubility to be present in the gut lumen.

-

Distribution: Once absorbed, a drug's ability to reach its target depends on properties like its ability to cross membranes (e.g., the blood-brain barrier, which favors more lipophilic, neutral compounds) and its tendency to bind to plasma proteins, which is also influenced by lipophilicity.

-

Metabolism & Excretion: The chemical reactivity of the imidazole ring and its substituents influences its susceptibility to metabolic enzymes (e.g., cytochrome P450s). Generally, metabolism increases the polarity of a drug to facilitate its excretion by the kidneys.

Data Presentation: Comparative Physicochemical Properties

To illustrate the impact of structural modifications, the table below compares the physicochemical properties of the parent imidazole with several well-known imidazole-based drugs.

| Compound | Structure | pKa (Conjugate Acid) | LogP | Aqueous Solubility | Therapeutic Use |

| Imidazole | C₃H₄N₂ | ~7.0[9] | -0.08[9] | 633 g/L[3] | Precursor |

| Histamine | C₅H₉N₃ | ~6.0 (imidazole), ~9.7 (aliphatic amine) | -0.96 | Freely Soluble | Neurotransmitter |

| Clotrimazole | C₂₂H₁₇ClN₂ | ~6.5 | 5.0 | Practically Insoluble | Antifungal |

| Cimetidine | C₁₀H₁₆N₆S | ~6.8 | 0.4 | Sparingly Soluble | H₂ Antagonist |

| Losartan | C₂₂H₂₃ClN₆O | ~4.9 (tetrazole), ~3.2 (acid) | 4.8 | Low | Antihypertensive |

Note: pKa and LogP values can vary slightly between sources due to different experimental conditions.

This table clearly demonstrates the principles of SPR. The addition of a lipophilic trityl group to clotrimazole drastically increases its LogP and reduces its solubility, making it suitable for topical application. In contrast, the polar side chain in cimetidine results in a more balanced profile suitable for oral administration.

Conclusion

The physicochemical properties of imidazole-based compounds are not mere data points; they are the fundamental drivers of biological function and therapeutic viability. A deep, mechanistic understanding of pKa, tautomerism, lipophilicity, and solubility—coupled with robust experimental validation—is essential for any scientist working in drug discovery. By mastering the principles of how chemical structure dictates these properties, researchers can more effectively navigate the complex journey of lead optimization, transforming promising scaffolds into effective and safe medicines. The imidazole ring, with its finely tuned and highly modulatable characteristics, will undoubtedly continue to be a privileged and invaluable component in the pharmacopeia of the future.

References

-

Wikipedia. Imidazole. [Link]

-

de Oliveira, C. H., Lacerda, D. I., & de Lima, G. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]

-

National Center for Biotechnology Information. (n.d.). Imidazole. In PubChem Compound Database. Retrieved from [Link]

-

Zhao, P., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Pharmaceutics, 15(5), 1348. [Link]

-

Dave, S. B., & Sureja, D. K. (2013). IMIDAZOLE: SYNTHESIS, PROPERTIES AND BIOLOGICAL ACTIVITY. PharmaTutor, 1(3), 38-48. [Link]

-

Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy, 15, 3367–3386. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. [Link]

-

Kumar, A., et al. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Asian Journal of Pharmaceutical and Clinical Research, 17(2), 1-8. [Link]

-

Di Micco, S., et al. (2012). Calculated log P values for imidazole derivatives A-C. ResearchGate. [Link]

-

de Oliveira, G. P., et al. (2023). Mechanism of imidazole inhibition of a GH1 β-glucosidase. FEBS Open Bio, 13(4), 675-686. [Link]

-

Slanina, J., & municipalities, V. (2014). Development of Methods for the Determination of pKa Values. Acta Chimica Slovaca, 7(1), 79-88. [Link]

-

Zenodo. (2023). Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. [Link]

-

ResearchGate. (2015). What is the effect of immidazole on activity and stability of enzyme? [Link]

-

International Journal of Innovative Research and Scientific Studies. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

-

OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

-

National Center for Biotechnology Information. (2018). The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][3][7][11]triazole and Imidazo[2,1-b][3][9][11]thiadiazole Derivatives. PubMed Central. [Link]

-

Journal of Pharma Insights and Research. (2023). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. [Link]

-

Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. West Kazakhstan Medical Journal. [Link]

-

National Center for Biotechnology Information. (2022). Imidazole-amino acids. Conformational switch under tautomer and pH change. PubMed Central. [Link]

-

ResearchGate. (2023). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. [Link]

-

SciSpace. (2016). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

-

National Institutes of Health. (2012). Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. [Link]

-

Pion Inc. (2023). What is pKa and how is it used in drug development? [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

-

Pearson+. (n.d.). What percent of imidazole is protonated at physiological pH (7.4)... [Link]

-

ResearchGate. (2015). Determination of pKa Values by Liquid Chromatography. [Link]

-

Juniper Publishers. (2018). Lipophilicity (LogD7.4) of N-Aryl Benzo. [Link]

-

MDPI. (2023). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Imidazole's Vital Role in Protein Purification and Biochemical Research. [Link]

-

European Commission. (n.d.). A.8. PARTITION COEFFICIENT. [Link]

-

de Oliveira, C. H., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2015). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. PubMed Central. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

ResearchGate. (2022). Overview on Biological Activities of Imidazole Derivatives. [Link]

-

ACS Publications. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data. [Link]

-

National Institutes of Health. (2023). Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates. [Link]

-

ACS Publications. (2002). Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. The Journal of Physical Chemistry. [Link]

-

KREATiS. (n.d.). High-accuracy water solubility determination using logK. [Link]

-

PubMed. (2023). Mechanism of imidazole inhibition of a GH1 β-glucosidase. [Link]

Sources

- 1. jopir.in [jopir.in]

- 2. clinmedkaz.org [clinmedkaz.org]

- 3. Imidazole - Wikipedia [en.wikipedia.org]

- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmatutor.org [pharmatutor.org]

- 6. ijsrtjournal.com [ijsrtjournal.com]

- 7. mdpi.com [mdpi.com]

- 8. Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. What is pKa and how is it used in drug development? [pion-inc.com]

- 11. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. juniperpublishers.com [juniperpublishers.com]

- 14. acdlabs.com [acdlabs.com]

- 15. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. scispace.com [scispace.com]

- 21. enfo.hu [enfo.hu]

- 22. Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential [zenodo.org]

Unveiling the Molecular Intricacies: A Technical Guide to the Biological Targets of Substituted Imidazole Methanamines

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the biological targets of substituted imidazole methanamines, a class of compounds demonstrating significant therapeutic potential across various disease areas. As a senior application scientist, the following sections synthesize technical data with field-proven insights to elucidate the mechanisms of action and provide actionable experimental protocols for target validation.

Introduction: The Imidazole Methanamine Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties and ability to participate in various non-covalent interactions have established it as a "privileged scaffold" in drug discovery. The incorporation of a methanamine substituent introduces additional points for molecular interaction and allows for fine-tuning of physicochemical properties, leading to a diverse range of biological activities. Substituted imidazole methanamines have emerged as promising candidates in the development of novel therapeutics, demonstrating potent and selective interactions with key biological targets. This guide will focus on three primary target classes: G-Protein Coupled Receptors (GPCRs), Protein Kinases, and Fungal Cytochrome P450 enzymes.

Section 1: G-Protein Coupled Receptors (GPCRs) - Modulating Cellular Signaling

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[1] Substituted imidazole methanamines have been identified as potent modulators of GPCR activity, with a notable example being their agonism of the Somatostatin Receptor 3 (SSTR3).[2]

Mechanism of Action: SSTR3 Agonism

SSTR3 is a member of the somatostatin receptor family that, upon activation, couples to inhibitory G-proteins (Gαi), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This signaling cascade can influence a variety of cellular processes, including hormone secretion and cell proliferation.[3] The interaction of substituted imidazole methanamines with SSTR3 is a key example of their potential in neuroendocrine and oncological applications.

A prime example is the (4-phenyl-1H-imidazol-2-yl)methanamine scaffold, which has been shown to produce potent SSTR3 agonists.[2] The imidazole core and the methanamine side chain are crucial for binding to the receptor and initiating the conformational changes required for G-protein coupling and subsequent signal transduction.

Figure 1: Signaling pathway of SSTR3 agonism by substituted imidazole methanamines.

Experimental Workflow: Validating SSTR3 Agonism

The following workflow outlines the key steps to identify and characterize substituted imidazole methanamines as SSTR3 agonists.

Figure 2: Experimental workflow for validating SSTR3 agonists.

Detailed Protocol: In Vitro cAMP Assay for SSTR3 Activation

This protocol describes a cell-based assay to measure the inhibition of cAMP production following the activation of SSTR3 by a test compound.[5][6]

Materials:

-

CHO-K1 cells stably expressing human SSTR3 (or other suitable host cell line).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

Forskolin (adenylate cyclase activator).

-

Test compounds (substituted imidazole methanamines).

-

Somatostatin-14 (reference agonist).

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

384-well white opaque microplates.

Procedure:

-

Cell Seeding: Seed the SSTR3-expressing CHO-K1 cells into 384-well plates at a density of 2 x 10^5 cells/mL and incubate overnight.[5]

-

Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist (Somatostatin-14) in assay buffer.

-

Assay: a. Remove the culture medium from the cells and add the assay buffer. b. Add the test compounds or reference agonist to the wells. c. Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production. d. Incubate the plate at 37°C for 20 minutes.[5]

-

cAMP Measurement: a. Lyse the cells according to the cAMP detection kit manufacturer's instructions. b. Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF reader).

-

Data Analysis: a. Normalize the data to the forskolin-only control (100% cAMP production) and the basal control (0% cAMP production). b. Plot the percentage of cAMP inhibition against the log concentration of the test compound. c. Determine the EC50 value (the concentration of the compound that produces 50% of the maximal inhibitory effect) using a non-linear regression analysis.

Section 2: Protein Kinases - Targeting Dysregulated Cell Signaling in Cancer

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The imidazole scaffold is well-suited for the design of kinase inhibitors.[7] Substituted imidazole derivatives have shown significant inhibitory activity against various kinases, including Epidermal Growth Factor Receptor (EGFR).[8]

Mechanism of Action: EGFR Kinase Inhibition

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Overexpression or activating mutations of EGFR are common in several cancers. Imidazole-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[8]

Figure 3: Mechanism of EGFR kinase inhibition by substituted imidazole methanamines.

Experimental Workflow: Identifying and Characterizing EGFR Inhibitors

The following workflow details the process of evaluating substituted imidazole methanamines as EGFR inhibitors.

Figure 4: Experimental workflow for validating EGFR inhibitors.

Detailed Protocol: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent-based assay to measure the inhibition of EGFR kinase activity by quantifying the amount of ADP produced.[9]

Materials:

-

Recombinant human EGFR kinase.

-

Poly(Glu, Tyr) 4:1 substrate.

-

ATP.

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).

-

Test compounds (substituted imidazole methanamines).

-

Staurosporine (positive control inhibitor).

-

ADP-Glo™ Kinase Assay kit (Promega).

-

384-well white opaque microplates.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds and staurosporine in kinase buffer. Prepare a solution of substrate and ATP in kinase buffer.

-

Kinase Reaction: a. Add 1 µL of the test compound or control to the wells of a 384-well plate. b. Add 2 µL of EGFR enzyme solution. c. Initiate the reaction by adding 2 µL of the substrate/ATP mix. d. Incubate at room temperature for 60 minutes.

-

ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Record the luminescence using a plate reader.

-

Data Analysis: a. Normalize the data to the no-enzyme control (0% activity) and the vehicle control (100% activity). b. Plot the percentage of kinase inhibition against the log concentration of the test compound. c. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) using a non-linear regression analysis.

Section 3: Fungal Cytochrome P450 - Disrupting Fungal Membrane Integrity

Imidazole-containing compounds are a cornerstone of antifungal therapy. Their primary mechanism of action involves the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway, lanosterol 14α-demethylase.[10][11]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

Lanosterol 14α-demethylase (CYP51) is a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[12] The imidazole nitrogen atom of the inhibitor coordinates with the heme iron atom in the active site of the enzyme, preventing the binding of the natural substrate, lanosterol.[10] This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.[10]

Figure 6: Experimental workflow for validating antifungal agents.

Detailed Protocol: In Vitro Lanosterol 14α-Demethylase Inhibition Assay

This protocol describes a method to assess the inhibitory activity of test compounds against lanosterol 14α-demethylase.

Materials:

-

Microsomes from a fungal species expressing CYP51 (e.g., Candida albicans).

-

[³H]-Lanosterol (substrate).

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing EDTA and dithiothreitol).

-

Test compounds (substituted imidazole methanamines).

-

Ketoconazole (reference inhibitor).

-

Scintillation vials and scintillation fluid.

-

Thin-layer chromatography (TLC) plates and developing solvent.

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the fungal microsomes, NADPH regenerating system, and the test compound or reference inhibitor in the assay buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Start the reaction by adding [³H]-lanosterol.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding a solution of KOH in ethanol. Saponify the mixture and extract the sterols with a non-polar solvent (e.g., hexane).

-

Analysis: a. Evaporate the organic solvent and redissolve the residue in a small volume of solvent. b. Spot the samples on a TLC plate and develop the chromatogram. c. Visualize the lanosterol and product bands (e.g., using iodine vapor). d. Scrape the corresponding bands into scintillation vials.

-

Quantification: Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Data Analysis: a. Calculate the percentage of lanosterol conversion to product. b. Determine the percentage of inhibition for each concentration of the test compound. c. Plot the percentage of inhibition against the log concentration of the test compound and determine the IC50 value.

Section 4: Data Summary and Structure-Activity Relationships (SAR)

The biological activity of substituted imidazole methanamines is highly dependent on the nature and position of the substituents on the imidazole ring and the phenyl group.

| Target Class | Example Compound Scaffold | Key Target | Activity (EC50/IC50) | Reference |

| GPCRs | (4-phenyl-1H-imidazol-2-yl)methanamine derivative | SSTR3 Agonist | 5.2 nM (EC50) | [2] |

| Protein Kinases | Imidazolyl-2-cyanoprop-2-enimidothioate | EGFR Inhibitor | 0.137 µM (IC50) | [8] |

| Fungal Cytochrome P450 | Imidazole derivative | Lanosterol 14α-demethylase | Varies (Potent Inhibition) | [10] |

Structure-Activity Relationship Insights:

-

GPCRs (SSTR3 Agonism): The specific substitution pattern on the phenyl ring and the nature of the amine in the methanamine moiety are critical for potent SSTR3 agonism. Further exploration of these substitutions can lead to enhanced potency and selectivity. [2]* Protein Kinases (EGFR Inhibition): The presence of specific substituents on the phenyl ring can significantly influence the binding affinity to the ATP pocket of EGFR. Electron-withdrawing groups have been shown to enhance activity in some cases. [8]* Fungal Cytochrome P450: The lipophilicity and steric bulk of the substituents on the imidazole ring can affect the compound's ability to access the active site of lanosterol 14α-demethylase.

Conclusion

Substituted imidazole methanamines represent a versatile and promising class of compounds with the potential to modulate a range of key biological targets. This guide has provided an in-depth overview of their interactions with GPCRs, protein kinases, and fungal cytochrome P450, along with detailed experimental protocols for their evaluation. The continued exploration of the structure-activity relationships within this chemical class will undoubtedly lead to the development of novel and effective therapeutics for a variety of diseases.

References

- Borgers, M. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 2(4), 520-534.

- Parker, J. E., et al. (2014). Small-Molecule Inhibitors Targeting Sterol 14α-Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans. ChemMedChem, 9(9), 2091-2102.

- Liu, Q., et al. (2011). Constitutive Somatostatin Receptor Subtype-3 Signaling Suppresses Growth Hormone Synthesis. Molecular Endocrinology, 25(1), 136-147.

- Mei, H., et al. (2015). Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists. Bioorganic & Medicinal Chemistry Letters, 25(17), 3544-3548.

- Abdel-Wahab, B. F., et al. (2021). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1356-1368.

- Piras, M., et al. (2023). Identification of a Novel SSTR3 Full Agonist for the Treatment of Nonfunctioning Pituitary Adenomas. Cancers, 15(13), 3468.

-

BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]

-

TW. (n.d.). sst3 Human Somatostatin GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]

- Rask-Andersen, M., et al. (2014). Trends in the exploitation of novel drug targets. Nature Reviews Drug Discovery, 13(8), 579-590.

- Al-Warhi, T., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals, 17(5), 604.

- Gilon, P. (2024).

-

Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

- Wang, L., et al. (2019). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry, 17(3), 564-569.

- Warrilow, A. G., et al. (2019). Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. Antimicrobial Agents and Chemotherapy, 63(12), e01257-19.

- El-Sayed, M. A. A., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(3), 674-681.

- Vázquez-Borrego, M. C., et al. (2020). A Somatostatin Receptor Subtype-3 (SST3) Peptide Agonist Shows Antitumor Effects in Experimental Models of Nonfunctioning Pituitary Tumors. Clinical Cancer Research, 26(11), 2670-2683.

- Trzaskos, J. M., et al. (1995). Selective inhibition of mammalian lanosterol 14 alpha-demethylase by RS-21607 in vitro and in vivo. Journal of Biological Chemistry, 270(49), 29385-29393.

-

Wikipedia. (n.d.). Lanosterol 14 alpha-demethylase. Retrieved from [Link]

- Iacob, A., et al. (2024). New Dual-Action Azoles: Synthesis and Biological Evaluation of Cytocompatible Candidates for Topical Wound Therapy. Molecules, 29(3), 572.

- Urbanavičiūtė, I., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 14(1), 1-18.

- Debnath, M., & Das, P. (2024). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry.

- Sheng, C., et al. (2006). Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding. Antimicrobial Agents and Chemotherapy, 50(5), 1708-1716.

- Moulder, G. L., et al. (2008). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry, 51(20), 6624-6633.

- Vázquez-Borrego, M. C., et al. (2020). A Somatostatin Receptor Subtype-3 (SST3) Peptide Agonist Shows Antitumor Effects in Experimental Models of Nonfunctioning Pituitary Tumors. Clinical Cancer Research, 26(11), 2670-2683.

- Al-blewi, F. F., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6896.

- Zhang, L., et al. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Journal of Chemical Research, 42(12), 608-610.

- Kamal, A., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. European Journal of Medicinal Chemistry, 258, 115598.

Sources

- 1. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Constitutive Somatostatin Receptor Subtype-3 Signaling Suppresses Growth Hormone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Locally released somatostatin triggers cAMP and Ca2+ signaling in primary cilia to modulate pancreatic β-cell function | bioRxiv [biorxiv.org]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. promega.com [promega.com]

- 9. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 12. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]

(1H-Imidazol-2-yl)methanamine Hydrochloride: A-Technical Guide to its Potential as a Histamine Receptor Ligand

Abstract

This technical guide provides a comprehensive framework for the investigation of (1H-Imidazol-2-yl)methanamine hydrochloride as a potential ligand for the histamine receptor family (H1, H2, H3, and H4). While direct pharmacological data for this specific compound is not extensively available in peer-reviewed literature, its structural analogy to histamine and related 2-substituted imidazole compounds suggests a compelling case for its characterization. This document serves as a roadmap for researchers and drug development professionals, detailing the theoretical basis, experimental workflows, and data interpretation necessary to elucidate the binding affinity and functional activity of this compound. We will delve into the intricacies of histamine receptor signaling, provide validated, step-by-step protocols for key in vitro assays, and offer insights into the causal relationships between experimental design and data quality.

Introduction: The Rationale for Investigating (1H-Imidazol-2-yl)methanamine

Histamine, 2-(1H-imidazol-4-yl)ethanamine, is a pivotal biogenic amine that modulates a wide array of physiological and pathological processes through its interaction with four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[1] The therapeutic modulation of these receptors has led to blockbuster drugs for allergies (H1 antagonists) and gastric ulcers (H2 antagonists), with H3 and H4 receptors being actively explored for neurological and inflammatory disorders, respectively.[2]

The structure of (1H-Imidazol-2-yl)methanamine presents an intriguing variation on the histamine scaffold. While histamine possesses an ethylamine side chain at the 4-position of the imidazole ring, the compound of interest bears a methanamine group at the 2-position. Structure-activity relationship (SAR) studies on histamine receptor ligands have demonstrated that the substitution pattern on the imidazole ring is a critical determinant of receptor affinity and selectivity. Notably, substitutions at the 2-position of the imidazole ring of histamine have yielded potent and selective H1-agonists.[3] This precedent provides a strong impetus for the systematic characterization of this compound.

This guide will equip the reader with the foundational knowledge and practical methodologies to:

-

Understand the distinct signaling paradigms of each histamine receptor subtype.

-

Determine the binding affinity of this compound at each receptor.

-

Characterize the functional activity of the compound as a potential agonist, antagonist, or inverse agonist.

-

Interpret the resulting data to build a comprehensive pharmacological profile.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a test compound is a prerequisite for robust assay design, ensuring accurate concentration calculations and appropriate solvent selection.

| Property | Value |

| Molecular Formula | C₄H₈ClN₃ |

| Molecular Weight | 133.58 g/mol |

| Appearance | Solid |

| Storage | 2-8°C, under inert gas |

(Data sourced from publicly available chemical supplier information)[4]

The Histamine Receptor Family: Signaling Pathways and Therapeutic Relevance

A successful investigation hinges on a clear understanding of the targets. The four histamine receptors exhibit distinct coupling to intracellular signaling pathways, which dictates the choice of functional assays.

Histamine H1 Receptor (H1R)

-

G-Protein Coupling: Gq/11[2]

-

Primary Signaling Pathway: Activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[2]

-

Therapeutic Relevance: Allergic reactions, sedation, anti-emesis.[2]

Caption: H1 Receptor Signaling Pathway.

Histamine H2 Receptor (H2R)

-

G-Protein Coupling: Gs[2]

-

Primary Signaling Pathway: Activation of adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2]

-

Therapeutic Relevance: Gastric acid secretion, cardiac stimulation.[2]

Caption: H2 Receptor Signaling Pathway.

Histamine H3 Receptor (H3R)

-

G-Protein Coupling: Gi/o[2]

-

Primary Signaling Pathway: Inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP. Also modulates mitogen-activated protein kinase (MAPK) pathways.[2]

-

Therapeutic Relevance: Presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and other neurotransmitters. Potential target for cognitive and sleep disorders.[2]

Caption: H3 Receptor Signaling Pathway.

Histamine H4 Receptor (H4R)

-

G-Protein Coupling: Gi/o[2]

-

Primary Signaling Pathway: Inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP. Also mediates calcium mobilization and chemotaxis in immune cells.[2]

-

Therapeutic Relevance: Expressed primarily on hematopoietic cells, involved in inflammation and immune responses. A target for inflammatory conditions like asthma and dermatitis.[2]

Caption: H4 Receptor Signaling Pathway.

Experimental Characterization: A Step-by-Step Guide

This section provides detailed, self-validating protocols for the in vitro characterization of this compound.

Radioligand Binding Assays: Quantifying Affinity

The foundational experiment to determine if a compound interacts with a receptor is the radioligand binding assay. This technique measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor.

Causality of Experimental Choices:

-

Choice of Radioligand: A radioligand with high affinity and specificity for the target receptor is crucial for a good signal-to-noise ratio.

-

Membrane Preparation: Using membranes from cells overexpressing the receptor of interest ensures a high receptor density, maximizing the specific binding signal.

-

Non-Specific Binding (NSB) Determination: The inclusion of a high concentration of a known, unlabeled ligand is essential to define the binding of the radioligand to non-receptor components, allowing for the calculation of specific binding.

Workflow for Radioligand Binding Assay

Caption: Radioligand Binding Assay Workflow.

Step-by-Step Protocol: H1R Radioligand Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 or CHO cells stably expressing the human histamine H1 receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in assay buffer and determine protein concentration (e.g., using a BCA assay).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: 50 µL membrane suspension, 50 µL [³H]mepyramine (a selective H1R antagonist radioligand), 50 µL assay buffer.

-

Non-Specific Binding (NSB): 50 µL membrane suspension, 50 µL [³H]mepyramine, 50 µL of a high concentration of an unlabeled H1R antagonist (e.g., 10 µM mianserin).

-

Competition: 50 µL membrane suspension, 50 µL [³H]mepyramine, 50 µL of varying concentrations of this compound.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays: Determining Agonist or Antagonist Activity

Functional assays measure the cellular response to receptor activation or blockade. The choice of assay is dictated by the receptor's primary signaling pathway.

This assay is ideal for Gq-coupled receptors like H1R that signal through intracellular calcium release.

Causality of Experimental Choices:

-

Fluorescent Calcium Indicators: Dyes like Fluo-4 AM are cell-permeable and exhibit a large increase in fluorescence upon binding to calcium, providing a robust signal.

-

Kinetic Reading: Measuring the fluorescence signal over time (kinetics) is crucial to capture the transient nature of the calcium response.

Step-by-Step Protocol: H1R Calcium Flux Assay

-

Cell Preparation:

-

Seed HEK293 cells expressing the human H1R into a 96-well, black-walled, clear-bottom plate and grow overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 1-2 hour incubation.

-

-

Assay Execution (using a fluorescence plate reader with an injection system):

-

Agonist Mode:

-

Establish a baseline fluorescence reading.

-

Inject varying concentrations of this compound and immediately begin kinetic reading of fluorescence for 1-2 minutes.

-

A dose-dependent increase in fluorescence indicates agonist activity.

-

-

Antagonist Mode:

-

Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

-

Inject a fixed, sub-maximal concentration (e.g., EC₈₀) of a known H1R agonist (e.g., histamine).

-

A dose-dependent inhibition of the histamine-induced fluorescence signal indicates antagonist activity.

-

-

-

Data Analysis:

-

Agonist Mode: Plot the peak fluorescence response against the log concentration of the test compound to determine the EC₅₀ (effective concentration for 50% of maximal response) and the maximum efficacy (Emax).

-

Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.

-

This assay measures changes in intracellular cAMP levels and is suitable for Gs-coupled (H2R) and Gi-coupled (H3R, H4R) receptors.

Causality of Experimental Choices:

-

Forskolin Stimulation (for Gi-coupled receptors): Forskolin directly activates adenylyl cyclase. To measure the inhibitory effect of a Gi-coupled receptor agonist, the cells must first be stimulated with forskolin to generate a measurable cAMP signal that can then be inhibited.

-

Detection Method: Homogeneous time-resolved fluorescence (HTRF) or luminescence-based assays (e.g., GloSensor™) are common, high-throughput methods for quantifying cAMP.

Step-by-Step Protocol: cAMP Assay

-

Cell Preparation:

-

Seed HEK293 cells expressing the receptor of interest (H2R, H3R, or H4R) into a 384-well plate.

-

-

Assay Execution:

-

H2R (Gs-coupled) Agonist Mode:

-

Incubate cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lyse the cells and measure cAMP levels using a suitable detection kit.

-

-

H3R/H4R (Gi-coupled) Agonist Mode:

-

Incubate cells with varying concentrations of this compound and a fixed concentration of forskolin (plus a phosphodiesterase inhibitor).

-

Lyse the cells and measure cAMP levels. A dose-dependent decrease in the forskolin-stimulated cAMP level indicates agonist activity.

-

-

Antagonist Mode (for all three receptors):

-

Pre-incubate cells with varying concentrations of the test compound.

-

Add a fixed concentration (e.g., EC₈₀) of a known agonist (histamine for H2R, R-α-methylhistamine for H3R) or agonist/forskolin for Gi-coupled receptors.

-

Lyse the cells and measure cAMP levels.

-

-

-

Data Analysis:

-

Calculate EC₅₀/IC₅₀ values by plotting the cAMP response against the log concentration of the test compound.

-

Data Interpretation and Building a Pharmacological Profile

The data generated from these assays will allow for the construction of a comprehensive pharmacological profile for this compound.

Summary of Potential Outcomes

| Assay | Potential Outcome | Interpretation |

| Binding Assay | Low Ki value at a specific receptor | High affinity for that receptor subtype. |

| Ca²⁺ Flux (H1R) | Dose-dependent increase in Ca²⁺ | Agonist at H1R. |

| Inhibition of histamine-induced Ca²⁺ increase | Antagonist at H1R. | |

| cAMP (H2R) | Dose-dependent increase in cAMP | Agonist at H2R. |

| Inhibition of histamine-induced cAMP increase | Antagonist at H2R. | |

| cAMP (H3R/H4R) | Dose-dependent decrease in forskolin-stimulated cAMP | Agonist at H3R/H4R. |

| Reversal of agonist-induced cAMP decrease | Antagonist at H3R/H4R. |

By comparing the affinity (Ki) and potency (EC₅₀/IC₅₀) values across the four receptor subtypes, the selectivity of this compound can be determined. For example, a compound with a low Ki at H1R and significantly higher Ki values at H2R, H3R, and H4R would be considered an H1R-selective ligand.

Conclusion

While the definitive pharmacological profile of this compound remains to be elucidated, its structural characteristics warrant a thorough investigation. This technical guide provides the necessary scientific rationale and robust, field-proven methodologies for its characterization as a histamine receptor ligand. The systematic application of the described binding and functional assays will enable researchers to determine its affinity, efficacy, and selectivity, thereby defining its potential as a novel pharmacological tool or therapeutic lead. The principles and protocols outlined herein are designed to ensure scientific integrity and generate high-quality, interpretable data, paving the way for new discoveries in histamine receptor pharmacology.

References

-

Zingel, V., et al. (1995). Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. Journal of Medicinal Chemistry, 38(10), 1747-1755. [Link]

-

Noworyta, K., et al. (2021). Magnetic Core–Shell Molecularly Imprinted Nano-Conjugates for Extraction of Antazoline and Hydroxyantazoline from Human Plasma—Material Characterization, Theoretical Analysis and Pharmacokinetics. Materials, 14(21), 6397. [Link]

-

Shayo, C., et al. (2019). Involvement of histamine H1 and H2 receptor inverse agonists in receptor's crossregulation. European Journal of Pharmacology, 847, 77-87. [Link]

-

Li, J., et al. (2018). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry, 16(42), 7863-7868. [Link]

-

Daraji, D. G., Prajapati, N. P., & Patel, H. D. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(8), 2139-2176. [Link]

-

Wikipedia. (2025). Histamine agonist. In Wikipedia. [Link]

-

Stark, H., et al. (2000). Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists. Archiv der Pharmazie, 333(10), 323-330. [Link]

-

Hill, S. J., et al. (1997). International Union of Pharmacology. XIII. Classification of histamine receptors. Pharmacological Reviews, 49(3), 253-278. [Link]

-

Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349. [Link]

-

Pan, P., et al. (2024). Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. International Journal of Molecular Sciences, 25(3), 1500. [Link]

-

Wieczorek, M., et al. (2024). Synthesis and Pharmacological Characterization of New Photocaged Agonists for Histamine H3 and H4 Receptors. Molecules, 29(8), 1858. [Link]

-

Seifert, R., et al. (2013). International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors. Pharmacological Reviews, 65(3), 1009-1059. [Link]

-

Johnson, D. S., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1549. [Link]

-

Animated biology With arpan. (2024). Histamine and histamine antagonists | How antihistamines work? | USMLE step 1. YouTube. [Link]

- Google Patents. (2004).

-

University of Florence. (2015). Design, synthesis and pharmacological evaluation of new adenosine receptor ligands. [Link]

- Google Patents. (2005). WO2005056004A1 - N-alkyl pyrroles as hmg-coa reductase inhibitors.

Sources

Methodological & Application

Synthesis of (1H-Imidazol-2-yl)methanamine Hydrochloride: A Detailed Guide to Reductive Amination

Introduction

(1H-Imidazol-2-yl)methanamine and its salts are valuable building blocks in medicinal chemistry and drug development. The imidazole moiety is a key structural feature in many biologically active compounds, and the aminomethyl group at the 2-position provides a crucial handle for further molecular elaboration. This application note provides a comprehensive, field-proven guide for the synthesis of (1H-Imidazol-2-yl)methanamine hydrochloride via a robust and scalable reductive amination protocol. We will delve into the mechanistic underpinnings of the reaction, provide detailed step-by-step protocols for synthesis and purification, and outline the necessary analytical techniques for thorough characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Scientific Principles and Strategy

The synthesis of (1H-Imidazol-2-yl)methanamine from 1H-imidazole-2-carboxaldehyde is achieved through a one-pot reductive amination reaction. This powerful transformation combines two key chemical steps: the formation of an imine intermediate and its subsequent reduction to the desired amine.

1. Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of 1H-imidazole-2-carboxaldehyde. This is a reversible reaction that leads to the formation of a hemiaminal intermediate, which then dehydrates to form an imine. The use of an ammonium salt, such as ammonium acetate, or aqueous ammonia provides the necessary nitrogen source.

2. Reduction of the Imine: The formed imine is then reduced in situ to the corresponding primary amine. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this purpose due to its selectivity and mild reaction conditions[1]. It selectively reduces the imine C=N bond without affecting the aromatic imidazole ring.

3. Hydrochloride Salt Formation: The resulting (1H-Imidazol-2-yl)methanamine is a basic compound that is often isolated and purified as its hydrochloride salt. The salt form generally exhibits higher stability, better crystallinity, and improved handling properties compared to the free base. The hydrochloride salt is typically prepared by treating the free amine with hydrochloric acid in a suitable solvent.

Experimental Protocols

Part 1: Synthesis of (1H-Imidazol-2-yl)methanamine

This protocol is adapted from established reductive amination procedures[2][3].

Materials:

-

1H-Imidazole-2-carboxaldehyde

-

Ammonium acetate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

1H-Imidazole-2-carboxaldehyde is an irritant; avoid inhalation and contact with skin and eyes[4].

-

Sodium borohydride is a water-reactive flammable solid that can release hydrogen gas upon contact with water or acid. Handle with care and avoid contact with moisture[5].

Procedure:

-

Imine Formation:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-imidazole-2-carboxaldehyde (5.0 g, 52.0 mmol) and anhydrous methanol (100 mL).

-

Stir the mixture until the aldehyde is completely dissolved.

-

Add ammonium acetate (20.0 g, 260 mmol, 5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-3 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Slowly and portion-wise, add sodium borohydride (3.9 g, 104 mmol, 2 equivalents) to the stirred solution over 30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 12-16 hours (overnight).

-

-

Work-up:

-

Quench the reaction by carefully adding water (50 mL).

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3 x 75 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude (1H-Imidazol-2-yl)methanamine as an oil or a semi-solid.

-

Part 2: Formation and Purification of this compound

Materials:

-

Crude (1H-Imidazol-2-yl)methanamine

-

Anhydrous ethanol (EtOH)

-

Concentrated hydrochloric acid (HCl) or HCl gas

-

Diethyl ether

-

Büchner funnel and filter paper

-

Vacuum oven or desiccator

Procedure:

-

Salt Formation:

-

Dissolve the crude (1H-Imidazol-2-yl)methanamine in anhydrous ethanol (50 mL).

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in ethanol (prepared by carefully adding acetyl chloride to cold ethanol) or bubble HCl gas through the solution until the pH of the solution is acidic (pH ~1-2, check with pH paper). A white precipitate should form.

-

-

Isolation and Purification:

-

Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold anhydrous ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove any remaining impurities and solvent.

-

Dry the purified this compound in a vacuum oven at 40-50 °C or in a desiccator over a suitable drying agent to a constant weight.

-

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity, purity, and structure.

| Technique | Expected Results for this compound |

| Appearance | White to off-white crystalline solid. |

| Melting Point | Expected to be sharp, literature values may vary. |

| ¹H NMR | (D₂O, 400 MHz): δ ~7.4-7.5 (s, 2H, imidazole C4-H and C5-H), ~4.3 (s, 2H, -CH₂-NH₃⁺). The NH and NH₃⁺ protons may be exchanged in D₂O or appear as broad signals. |

| ¹³C NMR | (D₂O, 100 MHz): δ ~145 (imidazole C2), ~125 (imidazole C4/C5), ~35 (-CH₂-). |

| FT-IR (KBr) | cm⁻¹: Broad absorption around 3400-2800 (N-H and C-H stretching), ~1600 (C=N and C=C stretching of the imidazole ring), ~1500 (N-H bending). |

| Mass Spec (ESI+) | m/z: Calculated for C₄H₈N₃⁺ [M+H]⁺: 98.07. |

| Purity (HPLC) | ≥95% (as determined by a suitable chromatographic method). |

Mechanistic Insight: The Reductive Amination Pathway

The reductive amination proceeds through a well-established mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.

Caption: Mechanism of reductive amination.

Troubleshooting and Field-Proven Insights

-

Low Yield of Amine:

-

Incomplete Imine Formation: Ensure sufficient reaction time for imine formation before adding the reducing agent. Monitoring by TLC is recommended. Using a Dean-Stark apparatus to remove water can also drive the equilibrium towards imine formation, but may not be necessary for this substrate.

-

Decomposition of Reducing Agent: Sodium borohydride can react with the methanol solvent, especially if the solvent is not anhydrous or if the reaction is run for an extended period at elevated temperatures. Add the NaBH₄ at 0 °C and allow the reaction to proceed at room temperature.

-

Side Reactions: The aldehyde starting material can be reduced to the corresponding alcohol by NaBH₄. Adding the reducing agent slowly at low temperature minimizes this side reaction.

-

-

Difficulty in Isolating the Product:

-

Product Solubility: The free amine may have some solubility in water. Ensure thorough extraction with a suitable organic solvent like dichloromethane.

-

Emulsion Formation during Work-up: The addition of brine during the washing step can help to break up emulsions.

-

-

Purification Challenges:

-

Recrystallization of the Hydrochloride Salt: If the isolated hydrochloride salt is not of sufficient purity, it can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether.

-

Hygroscopic Nature: The hydrochloride salt may be hygroscopic. Store the final product in a desiccator to prevent moisture absorption.

-

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via reductive amination. By understanding the underlying chemical principles and following the outlined procedures, researchers can confidently and efficiently produce this valuable building block for their drug discovery and development programs. The provided troubleshooting tips and field-proven insights further enhance the practicality and success rate of this synthesis.

References

- Organic Syntheses, Coll. Vol. 6, p.668 (1988); Vol. 58, p.86 (1978). [Available at: http://www.orgsyn.org/demo.aspx?prep=cv6p0668]

- Fisher Scientific. (2022). Safety Data Sheet: 1H-Imidazole-2-carboxaldehyde. [Available at: https://www.fishersci.com/store/msds?partNumber=AC223840050&productDescription=1H-IMIDAZOLE-2-CARBOXALDEHYDE+5G&vendorId=VN00032119&countryCode=US&language=en]

- BenchChem. (2024). Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine. [Available at: https://www.benchchem.

- Kumar, M., Kumar, D., & Raj, V. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. Current Synthetic and Systems Biology, 5(1), 1-10. [Available at: https://www.longdom.org/open-access/studies-on-imidazole-and-its-derivatives-with-particular-emphasis-on-their-chemicalbiological-applications-as-bioactive-moleculesinterm-2332-0737-1000135.pdf]

- Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3939-3956. [Available at: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob00350f]

- Thermo Fisher Scientific. (n.d.). 2-Aminomethyl-1H-imidazole dihydrochloride, 97%. [Available at: https://www.thermofisher.

- PubChem. (n.d.). (1H-Imidazol-2-yl)methanamine. [Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1382041]

- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Available at: https://www.organic-chemistry.

- Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Available at: https://www.masterorganicchemistry.

- Khattab, S. N., Ali, M. A., & Abdel-Rahman, A. A. H. (2012). Synthesis of 4-(1H-benzo[d]imidazol-2-yl) aniline derivatives of expected anti-HCV activity. International Journal of Research in Pharmaceutical and Biomedical Sciences, 2(4), 937-944. [Available at: https://www.ijrpc.com/files/02-4-2012/10.pdf]

- MDPI. (2021). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 26(15), 4483. [Available at: https://www.mdpi.com/1420-3049/26/15/4483]

- Google Patents. (1998). Process for purifying imidazoles and imidazol-based agents by crystallisation. [Available at: https://patents.google.

- Asian Journal of Green Chemistry. (2020). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. [Available at: https://ajgreenchem.com/article_111637.html]

- Google Patents. (2010). Method for salt preparation. [Available at: https://patents.google.

- ChemicalBook. (n.d.). 1H-Imidazole-2-carboxylic acid synthesis. [Available at: https://www.chemicalbook.

- Oreate AI Blog. (2024). The Role of Sodium Borohydride in Reductive Amination. [Available at: https://www.oreate.

- Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. [Available at: https://www.carlroth.com/medias/SDB-4051-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMDExODd8YXBwbGljYXRpb24vcGRmfGg1Ni9oMGYvODk4OTU5MzQzNjE5MC5wZGZ8ZDY5YjQyNzY2YjM4YjQwZDYwYjM0ZTI2YjM0ZGUyYjM5YjQzY2U2ZGYyZDY5OTRhYjYyMmU4N2YxZDM3YjU3Nw]

- SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. [Available at: https://typeset.io/papers/reductive-amination-of-aldehydes-with-sodium-borohydride-1l5k5j5g]

- ResearchGate. (2012). Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. [Available at: https://www.researchgate.net/publication/287661858_Reductive_Amination_of_Aldehydes_by_NaBH4_in_the_Presence_of_NaH2PO4H2O]

- YouTube. (2020). 09.10 Reductive Amination. [Available at: https://www.youtube.

- YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Available at: https://www.youtube.

- ResearchGate. (2014). reductive amination using ammonium acetate/NaBH4. [Available at: https://www.sciencemadness.org/whisper/viewthread.php?tid=24474]

- Oreate AI Blog. (2026). The Role of Sodium Borohydride in Reductive Amination. [Available at: https://www.oreate.

Sources